
Octyl methylphosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl methylphosphonochloridate is an organophosphorus compound that has garnered attention due to its potential applications in various fields. This compound is characterized by the presence of an octyl group, a methyl group, and a phosphonochloridate moiety. It is known for its reactivity and potential use in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl methylphosphonochloridate typically involves the reaction of octanol with methylphosphonochloridate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows: [ \text{Octanol} + \text{Methylphosphonochloridate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products. The process typically involves the use of solvents and controlled temperatures to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl methylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form octyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and other reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Octyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction Products: Various phosphorus-containing compounds.
Wissenschaftliche Forschungsanwendungen
Octyl methylphosphonochloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a chemical probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octyl methylphosphonochloridate involves its reactivity with nucleophiles and its ability to form covalent bonds with various substrates. The compound can interact with enzymes and proteins, leading to the modification of their activity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Octyl methylphosphonofluoridate: Similar structure but with a fluorine atom instead of chlorine.
Octyl methylphosphonic acid: The hydrolysis product of octyl methylphosphonochloridate.
Other Organophosphorus Compounds: Such as dimethyl methylphosphonate and diethyl methylphosphonate.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the octyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
51419-58-0 |
|---|---|
Molekularformel |
C9H20ClO2P |
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
1-[chloro(methyl)phosphoryl]oxyoctane |
InChI |
InChI=1S/C9H20ClO2P/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 |
InChI-Schlüssel |
UNYZIFVAALQVKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
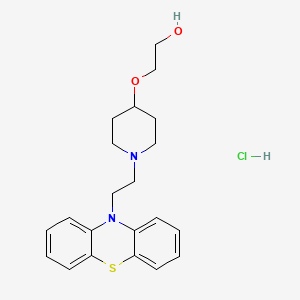
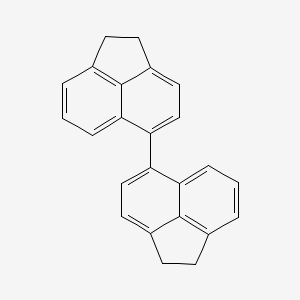

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

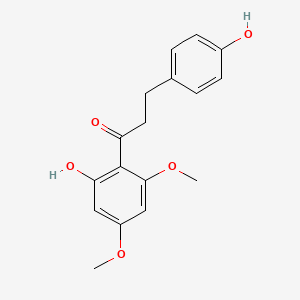
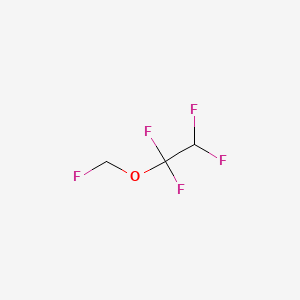
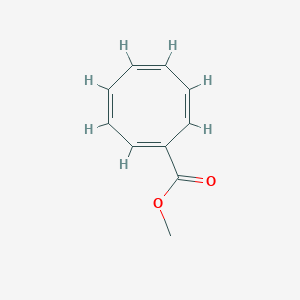
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)



